4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid
Description
Properties
IUPAC Name |
4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRYKVLRMJAKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016341 | |
| Record name | JWH-073 Butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-52-6 | |
| Record name | JWH-073 Butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Indole
Indole undergoes acylation at the 3-position using naphthalene-1-carbonyl chloride in the presence of a Grignard reagent. For example, methylmagnesium bromide (MeMgBr) and zinc chloride (ZnCl₂) mediate the reaction, yielding 3-(naphthalene-1-carbonyl)indole (Intermediate 1-3a ) with >80% efficiency on a 20 g scale. The reaction proceeds via electrophilic substitution, where ZnCl₂ activates the acyl chloride for attack by the indole’s electron-rich C3 position.
Key Conditions :
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Temperature: 0°C to room temperature
-
Stoichiometry: 1.1 equivalents of acyl chloride per indole
N-Alkylation of 3-(Naphthalene-1-Carbonyl)Indole
The N-alkylation step introduces the butanoic acid moiety. Ethyl 4-bromobutanoate is typically used with sodium hydride (NaH) as a base, yielding the ester-protected intermediate 1-4f . Subsequent hydrolysis with aqueous NaOH or HCl converts the ester to the free acid.
Reaction Data :
| Step | Reagent | Yield | Purity (HPLC) |
|---|---|---|---|
| Alkylation | Ethyl 4-bromobutanoate | 50–68% | >90% |
| Hydrolysis | 6M HCl, reflux | 95% | >95% |
Challenges in scalability were noted during alkylation, with yields dropping to 24% on 15 g scales due to competing hydrolysis or transesterification. Optimized workup protocols using ethyl acetate extraction improved recovery rates.
One-Pot Tandem Acylation-Alkylation
To streamline synthesis, a one-pot method combines acylation and alkylation using bifunctional reagents. For instance, 4-bromobutanoyl chloride serves as both the acylating agent and alkylation precursor.
Mechanistic Pathway
-
Acylation : Indole reacts with 4-bromobutanoyl chloride at C3, forming 3-(4-bromobutanoyl)indole.
-
Intramolecular Alkylation : The bromine atom facilitates cyclization or intermolecular coupling, though this method risks polymerization without careful temperature control.
Limitations :
-
Low yields (≤30%) due to side reactions
-
Requires excess indole (3 equivalents) to suppress byproducts
Metathesis-Based Approaches
Ring-closing metathesis (RCM) has been explored to construct the butanoic acid chain. Starting from allyl-protected intermediates, Grubbs’ catalyst (2nd generation) facilitates C–C bond formation.
Synthesis of Allyl Precursors
3-(Naphthalene-1-carbonyl)indole is functionalized with allyl bromide to form 2-3 , which undergoes RCM with 1,4-diene substrates. Hydrogenation of the resultant diene followed by oxidation yields the butanoic acid derivative.
Performance Metrics :
| Catalyst | Yield (%) | Selectivity (E:Z) |
|---|---|---|
| Grubbs II | 45 | 92:8 |
| Hoveyda-Grubbs II | 53 | 88:12 |
This method is less favored due to high catalyst costs and moderate yields.
Biocatalytic Synthesis
Recent advances employ lipases or acyltransferases for enantioselective synthesis. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of vinyl esters with indole derivatives, though applications to naphthoylindoles remain exploratory.
Preliminary Data :
Industrial-Scale Considerations
Large-scale production (≥1 kg) faces challenges:
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Purification : Column chromatography is impractical; alternatives include crystallization from ethanol/water (purity: 98.5%).
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Cost Drivers : Naphthalene-1-carbonyl chloride accounts for 70% of material costs.
Economic Comparison :
| Method | Cost per kg (USD) | Yield (%) |
|---|---|---|
| Two-Step Alkylation | 12,500 | 58 |
| One-Pot Tandem | 9,800 | 30 |
Chemical Reactions Analysis
Types of Reactions: JWH 073 N-butanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: JWH 073 N-butanoic acid metabolite is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in biological samples .
Biology: In biological research, the compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body .
Medicine: While not used directly in medicine, the compound’s study contributes to the broader understanding of synthetic cannabinoids’ effects, which can inform medical research and potential therapeutic applications .
Industry: The compound is used in forensic toxicology to detect the presence of synthetic cannabinoids in biological samples, aiding in drug testing and law enforcement .
Mechanism of Action
JWH 073 N-butanoic acid metabolite exerts its effects by interacting with cannabinoid receptors in the body. It is a mildly selective agonist of the central cannabinoid (CB1) receptor, with a higher affinity for CB1 compared to the peripheral cannabinoid (CB2) receptor . The compound mimics the action of naturally occurring endocannabinoids, influencing various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid, enabling comparative analysis of their physicochemical and functional properties.
4-(1-Naphthyl)-4-oxobutanoic Acid
- Molecular Formula : C₁₄H₁₂O₃ (identical to the target compound) .
- Structure: Features a naphthalene group directly linked to a γ-ketobutanoic acid chain. Unlike the target compound, it lacks the indole moiety.
- Key Properties :
- Applications : Used as a precursor in synthesizing fluorescent probes.
4-Oxo-4-(9H-pyrido[3,4-b]indol-1-yl)butanoic Acid
- Molecular Formula : C₁₄H₁₂N₂O₃ ().
- Structure : Replaces the naphthalene group with a β-carboline (pyridoindole) system.
- Key Properties :
- Applications : Investigated for antitumor and antiviral activity.
4-(1-Adamantyl)butanoic Acid
- Molecular Formula : C₁₄H₂₂O₂ ().
- Structure : Substitutes the naphthalene-indole system with a bulky adamantyl group.
- Key Properties :
- Significantly higher lipophilicity (logP: 4.2 vs. 2.8 for the target compound).
- Used in drug delivery systems to enhance blood-brain barrier penetration.
- Applications : Precursor for neuraminidase inhibitors.
4-[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic Acid
- Molecular Formula : C₁₀H₁₄N₂O₄ ().
- Structure : Contains a pyrazole ring with an ethoxycarbonyl group instead of naphthalene-indole.
- Key Properties :
- Lower molecular weight (226.23 g/mol) and increased hydrogen-bond acceptor capacity (5 vs. 3 for the target compound).
- Demonstrates uric acid-lowering effects in vitro.
Comparative Data Table
Biological Activity
4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid, also known as JWH 073 N-butanoic acid metabolite, is a synthetic cannabinoid derivative with notable biological activity. This compound has garnered attention in pharmacological and toxicological research due to its interactions with the endocannabinoid system and its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H19NO3 |
| Molecular Weight | 357.402 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 627.6 ± 35.0 °C at 760 mmHg |
| Flash Point | 333.4 ± 25.9 °C |
| LogP | 4.66 |
The primary action of this compound occurs through its role as a selective agonist for the cannabinoid receptors CB1 and CB2, which are pivotal in mediating the effects of cannabinoids in the body.
- CB1 Receptor Activation: This receptor is predominantly found in the central nervous system and is involved in modulating neurotransmitter release, influencing pain, mood, and appetite.
- CB2 Receptor Activation: Primarily located in the peripheral nervous system and immune cells, activation of this receptor can result in anti-inflammatory effects and modulation of immune responses.
Antitumor Effects
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted that synthetic cannabinoids can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 while downregulating anti-apoptotic factors like cyclin B1 and Cdk1 .
Inhibition of Cell Growth
The compound has been shown to block cell cycle progression at both G0/G1 and G2/M phases, leading to inhibited growth of various cancer cell lines. This effect is primarily attributed to its ability to interfere with tubulin polymerization, thereby disrupting normal mitotic processes .
Study on Cancer Cell Lines
In a notable study involving human lung cancer cell lines (HCT-116 and NCI-H460), treatment with related compounds demonstrated a significant reduction in colony formation efficiency, indicating potent anti-cancer activity at low concentrations . The study utilized SCID mouse models to further validate the efficacy of these compounds against human tumors.
Pharmacokinetics and Metabolism
The metabolism of JWH 073 N-butanoic acid metabolite has been investigated through various analytical methods, including ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS). This technique allows for the detection of metabolites in biological samples, aiding in understanding the pharmacokinetics of synthetic cannabinoids. The compound remains detectable in urine for extended periods post-consumption, which is crucial for forensic toxicology applications.
Applications in Research
The compound serves multiple roles across different research fields:
- Analytical Chemistry: Used as a reference standard for identifying synthetic cannabinoids in biological samples.
- Pharmacological Research: Provides insights into the metabolism and pharmacodynamics of cannabinoids, informing potential therapeutic applications.
- Forensic Toxicology: Aids in drug testing protocols by detecting synthetic cannabinoid use within populations.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid?
- Methodology :
- Step 1 : Synthesize the indole core via Fischer indole synthesis or cross-coupling reactions. For example, 4-(1H-indol-3-yl)butanoic acid derivatives can be functionalized using naphthalene-1-carbonyl chloride (or its activated esters) under nucleophilic acyl substitution conditions .
- Step 2 : Optimize coupling efficiency using catalysts like DMAP or HOBt in anhydrous DMF, monitoring progress via TLC or HPLC .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and final product via recrystallization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopy : Use -/-NMR to confirm substitution patterns (e.g., indole C-3, naphthalene C-1). IR spectroscopy can verify carbonyl stretching (~1680–1720 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO, expected [M+H] = 358.1443).
- Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What are the key solubility and stability considerations for this compound in experimental assays?
- Methodology :
- Solubility : Test in DMSO (stock solutions), aqueous buffers (pH 7.4), and organic solvents. The carboxylic acid group enhances aqueous solubility at basic pH .
- Stability : Conduct accelerated degradation studies under light, heat, and humidity. Monitor via HPLC to identify degradation products (e.g., decarboxylation or hydrolysis of the naphthalene carbonyl group) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., COX-2 or PPARγ). Prioritize naphthalene’s hydrophobic interactions and indole’s π-stacking .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å). Analyze hydrogen bonds and binding free energy (MM-PBSA) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodology :
- Dose-Response Curves : Perform IC assays across multiple cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects.
- Off-Target Screening : Use kinase profiling panels or proteome microarrays to rule out nonspecific interactions .
- Metabolite Analysis : LC-MS/MS to detect in situ metabolites that may contribute to observed discrepancies .
Q. How does the naphthalene-1-carbonyl moiety influence electronic properties and reactivity?
- Methodology :
- DFT Calculations : Gaussian 09 to compute HOMO/LUMO energies and electrostatic potential maps. Compare with analogs (e.g., naphthalene-2-carbonyl) to assess conjugation effects .
- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials, revealing electron-withdrawing effects of the carbonyl group .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
